molecular formula C5H3D9O B1164971 3-Methylbutanol - d9

3-Methylbutanol - d9

Cat. No.: B1164971
M. Wt: 97.204
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbutanol-d9 (deuterated isoamyl alcohol) is a stable isotopologue of 3-methylbutanol (CAS 123-51-3), where nine hydrogen atoms are replaced by deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to quantify non-deuterated analogs in complex matrices like fermented beverages or dairy products . The non-deuterated form, 3-methylbutanol, is a branched-chain higher alcohol with a molecular formula of C₅H₁₂O. It is a key flavor compound in alcoholic beverages (e.g., wine, beer) and dairy products, contributing fruity, malty, or cheesy aromas depending on concentration and matrix . Industrially, it serves as a solvent and precursor for fragrances and lubricants .

Properties

Molecular Formula

C5H3D9O

Molecular Weight

97.204

Purity

95% min.

Synonyms

3-Methylbutanol - d9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Molecular Formula CAS Number Key Features
3-Methylbutanol C₅H₁₂O 123-51-3 Branched-chain alcohol; derived from leucine metabolism; fruity/malty aroma
2-Methylbutanol C₅H₁₂O 137-32-6 Structural isomer; similar aroma profile but lower odor threshold
Isobutanol C₄H₁₀O 78-83-1 Shorter carbon chain; solvent applications; derived from valine metabolism
1-Pentanol C₅H₁₂O 71-41-0 Linear structure; less volatile; grassy aroma

Odor Thresholds and Matrix Effects

Compound Odor Threshold in Water (µg/L) Odor Threshold in Beer (µg/L) Aroma Note
3-Methylbutanol ~300* ~84,000* Malty, fruity
2-Methylbutanol ~60* ~16,800* Wine-like, caramel
Isobutanol ~40,000 ~160,000 Solvent-like

*Thresholds extrapolated from evidence . Matrix complexity (e.g., fat in cheese, ethanol in beer) elevates thresholds by masking volatile release .

Analytical Quantification

  • 3-Methylbutanol-d9: Critical for GC-MS calibration, enabling precise quantification in microbial metabolomics (e.g., yeast fermentation studies) .
  • Non-deuterated analogs: Require deuterated standards (e.g., d9) to mitigate matrix interference in techniques like NMR .

Data Tables

Table 1: Concentration Ranges in Food and Beverages

Compound Application Concentration Range Source
3-Methylbutanol Sherry wine > Odor threshold (OT)*
Fermented milk 4.43 µg/L
Malt 133–768 µg/kg
Isobutanol Sequential yeast fermentation 1102.9–2088.0 µg/L

*OT varies by matrix; e.g., 3-methylbutanol’s OT in beer is 280× higher than in water .

Table 2: Metabolic Precursors and Fermentation Yields

Compound Amino Acid Precursor Yield in Pure vs. Sequential Fermentation
3-Methylbutanol Leucine 21× lower in sequential cultures
Isobutanol Valine 1.9× higher in sequential cultures

Q & A

Q. How can researchers design concentration-response experiments to account for behavioral inhibition in insect models exposed to 3-Methylbutanol-d9?

  • Methodological Answer : Dose-response curves using logarithmic concentration ranges (e.g., 8 µg to 80 µg) should be tested in olfactometers or feeding assays. Behavioral endpoints (e.g., feeding frequency, bite counts) must be quantified via video tracking software to minimize observer bias. Include negative controls (solvent-only) and positive controls (known repellents). Data normalization to baseline activity and mixed-effects models account for intra-experimental variability .

Data Interpretation & Validation

Q. How should researchers address conflicting isotopic tracer data in studies using 3-Methylbutanol-d9 as a metabolic probe?

  • Methodological Answer : Cross-validation with complementary techniques (e.g., ¹³C-labeled substrates or flux balance analysis) clarifies pathway contributions. Isotope dilution assays control for matrix effects, while kinetic isotope effect (KIE) measurements distinguish enzymatic vs. non-enzymatic degradation. Replicate experiments across model systems (e.g., mammalian vs. microbial) identify species-specific metabolic biases .

Q. What statistical approaches are recommended for analyzing time-dependent VOC emission data involving 3-Methylbutanol-d9?

  • Methodological Answer : Time-series analysis (e.g., Gaussian process regression) models emission kinetics, while survival analysis (Kaplan-Meier curves) estimates detection probability thresholds. Non-parametric tests (e.g., Kruskal-Wallis) compare median emission times across experimental groups. Data should be stratified by environmental covariates (e.g., temperature, O₂ levels) to isolate compound-specific trends .

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